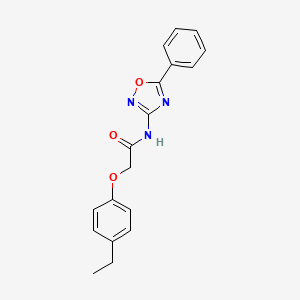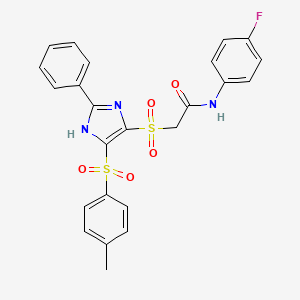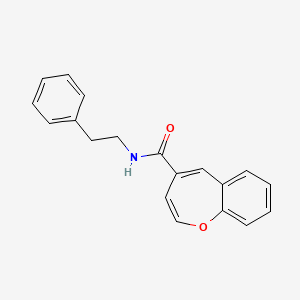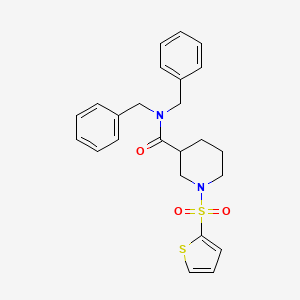![molecular formula C25H27N3O4 B11334314 2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334314.png)
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules. The presence of the 3,4,5-trimethoxyphenyl group enhances its pharmacological properties, making it a valuable molecule for research and therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the trimethoxyphenyl group is introduced using a suitable nucleophile.
Attachment of the 4-Ethylphenyl Group: The final step involves the coupling of the 4-ethylphenyl group to the quinazolinone core, which can be accomplished using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cell division and survival. For instance, it can bind to the colchicine binding site on tubulin, preventing microtubule polymerization and thus inhibiting cell division. Additionally, it may interact with other molecular targets such as heat shock proteins and kinases, disrupting various signaling pathways essential for cancer cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor.
Podophyllotoxin: Another compound that targets microtubules.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of the quinazolinone core and the 3,4,5-trimethoxyphenyl group, which enhances its pharmacological profile. This combination allows for more potent and selective interactions with biological targets, making it a promising candidate for further development in medicinal chemistry .
Propriétés
Formule moléculaire |
C25H27N3O4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-(4-ethylanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H27N3O4/c1-5-15-6-8-18(9-7-15)27-25-26-14-19-20(28-25)10-16(11-21(19)29)17-12-22(30-2)24(32-4)23(13-17)31-3/h6-9,12-14,16H,5,10-11H2,1-4H3,(H,26,27,28) |
Clé InChI |
NMKXFTKAMDCXKF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11334233.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B11334245.png)
![7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11334250.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11334257.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11334272.png)
![Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11334273.png)

![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11334293.png)
![1,7-dimethyl-3-phenacyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11334298.png)
![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11334309.png)
![1-{2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11334316.png)

